Ferrous bromide, also known as iron(II) bromide, is an inorganic compound with the chemical formula . It typically appears as a yellow or brownish solid and can exist in several hydrated forms, including the tetrahydrate , which is pale-colored. The anhydrous form is paramagnetic and has a polymeric structure characterized by isolated iron(II) centers linked by bromide ions. It crystallizes in a structure similar to cadmium iodide, where iron ions occupy octahedral sites within a close-packed arrangement of bromide ions .
Iron(II) bromide is a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact.
Ferrous bromide can be synthesized through several methods:
Ferrous bromide has various applications across different fields:
Research on ferrous bromide's interactions focuses on its behavior in redox reactions and its catalytic properties. Notably, studies have demonstrated that it can facilitate the conversion of specific organic substrates under mild conditions, showcasing its utility in synthetic organic chemistry . Additionally, interactions with other compounds can lead to significant reactions that produce hydrogen gas or other useful products.
Ferrous bromide shares similarities with other iron halides but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Iron(II) chloride | More stable than ferrous bromide; used in various applications. | |
Iron(III) chloride | Stronger oxidizing agent; commonly used as a Lewis acid catalyst. | |
Iron(II) iodide | Less stable than ferrous bromide; reacts readily with moisture. | |
Iron(III) iodide | Similar to iron(III) chloride but less commonly used due to instability. |
Ferrous bromide's unique properties include its specific polymeric structure and paramagnetic nature, which differ from those of other iron halides. Its ability to act as a catalyst and its role in redox chemistry further highlight its distinctive applications compared to similar compounds.
Ferrous bromide adopts a distinctive polymeric structure that fundamentally differs from simple molecular compounds through its extended three-dimensional framework [1]. The compound crystallizes in the cadmium diiodide structure type, which represents one of the most important layered structure motifs in inorganic solid-state chemistry [2]. This structural arrangement features close-packed layers of bromide ions that create a hexagonal framework, with iron(II) ions systematically occupying octahedral holes between these halide layers [1].
The polymeric nature of ferrous bromide arises from the cross-linking of isolated iron centers through bridging bromide ions, creating an infinite network structure [2]. Within this framework, each iron(II) center achieves octahedral coordination geometry through bonding with six bromide ions, while each bromide ion serves as a bridging ligand connecting multiple iron centers [1]. The iron-bromine bond lengths in this structure range from 2.53 to 2.54 angstroms, indicating strong ionic-covalent interactions that stabilize the overall lattice architecture [3].
The cadmium diiodide-type structure exhibits characteristic layered properties where individual sheets of edge-sharing octahedra are held together by weaker interlayer forces [1]. This structural motif allows for the formation of distinct two-dimensional sheets that can be conceptualized as infinite arrays of iron-centered octahedra sharing edges within the plane [2]. The interlayer spacing and bonding characteristics contribute significantly to the compound's physical properties, including its metamagnetic behavior and structural stability [2].
The crystallographic analysis of ferrous bromide reveals a complex relationship between trigonal and monoclinic symmetry elements that has been the subject of extensive structural investigations [4]. The compound exhibits trigonal symmetry in its fundamental lattice arrangement, crystallizing in the rhombohedral space group R-3 (number 148), which belongs to the trigonal crystal system [4]. This space group assignment reflects the three-fold rotational symmetry inherent in the layered structure and the systematic arrangement of iron and bromide ions within the crystal lattice [4].
However, structural modifications and temperature-dependent phase transitions can lead to symmetry changes that involve monoclinic distortions [5]. The trigonal omega phase represents a specific structural configuration that can undergo transformation to lower symmetry space groups under certain conditions [6]. These transformations involve systematic tilting of octahedral units and shifts of inorganic layers relative to each other, which can result in monoclinic space group assignments [7].
The relationship between trigonal and monoclinic symmetries in ferrous bromide demonstrates the complex interplay between temperature, pressure, and structural stability in layered metal halides [5]. The omega phase designation refers to specific geometric arrangements that can exist in both hexagonal and trigonal modifications, depending on the precise coordination environment and lattice parameters [6]. Understanding these symmetry relationships is crucial for predicting phase behavior and interpreting diffraction data from ferrous bromide samples [8].
The two-dimensional sheet arrangement in ferrous bromide represents a fundamental aspect of its structural architecture, characterized by the formation of infinite layers that extend in the crystallographic a-b plane [9]. These sheets consist of iron(II) ions coordinated by bromide ions in octahedral geometry, with edge-sharing between adjacent octahedra creating continuous two-dimensional networks [10]. The in-plane lattice constant has been precisely determined to be 3.78 ± 0.01 angstroms, which closely matches the bulk ferrous bromide(0001) plane lattice constant of 3.776 angstroms [11].
Within each two-dimensional sheet, the iron centers are arranged in a hexagonal pattern that maximizes the efficiency of bromide ion packing while maintaining octahedral coordination geometry [9]. The sheets are characterized by strong in-plane bonding interactions between iron and bromide ions, contrasted with weaker van der Waals forces between adjacent layers [10]. This anisotropic bonding arrangement gives rise to the pronounced layered character observed in ferrous bromide and related compounds [9].
The electronic structure of these two-dimensional sheets reveals distinct contributions from iron 3d orbitals and bromide 4p orbitals, with significant hybridization occurring within the sheets [9]. The valence bands are primarily composed of iron 3d and bromide 4p orbitals, with the iron 3d orbitals split into higher-lying eg states and lower-lying t2g states due to the octahedral crystal field formed by neighboring bromide atoms [9]. The two-dimensional nature of the electronic structure contributes to the compound's unique magnetic and electronic properties [9].
The structural comparison of ferrous bromide with related iron halides reveals systematic trends that reflect the influence of halide ion size on crystal packing and coordination geometry [1]. Ferrous chloride adopts the cadmium dichloride structure type, which differs from the cadmium diiodide structure adopted by ferrous bromide [1]. This structural difference arises from the smaller ionic radius of chloride ions compared to bromide ions, leading to different optimal packing arrangements [2].
Both ferrous bromide and ferrous iodide crystallize in the cadmium diiodide structure type, reflecting the similar ionic radii of bromide and iodide ions [1]. However, subtle differences in lattice parameters and interlayer spacing exist due to the progressive increase in halide ion size from bromide to iodide [2]. The trigonal crystal system is maintained across the series, but specific lattice constants and bond lengths vary systematically with halide ion size [12].
Table 1: Structural Parameters of Iron(II) Bromide
Property | Value | Reference |
---|---|---|
Crystal System | Trigonal/Hexagonal | [1] [2] |
Space Group | R-3 (No. 148) | [4] |
Structure Type | CdI2 structure type | [1] [2] |
In-plane lattice constant (Å) | 3.78 ± 0.01 | [11] |
Bulk FeBr2(0001) lattice constant (Å) | 3.776 | [11] |
Melting Point (°C) | 688 | [12] |
Boiling Point (°C) | 968 | [12] |
Density (g/cm³) | 4.636 | [12] |
Fe-Br bond lengths (Å) | 2.53-2.54 | [3] |
Coordination Geometry | Octahedral | [1] [2] |
Layer Arrangement | Close-packed layers | [1] [2] |
Magnetic Properties | Paramagnetic, metamagnetic at 4.2 K | [2] |
Table 2: Structural Comparison of Iron Halides
Compound | Structure Type | Crystal System | Coordination | Layer Structure |
---|---|---|---|---|
FeBr2 | CdI2 type | Trigonal | Octahedral | Yes |
FeCl2 | CdCl2 type | Trigonal | Octahedral | Yes |
FeI2 | CdI2 type | Trigonal | Octahedral | Yes |
FeBr2·4H2O | Trans-octahedral | Monoclinic | Octahedral | No |
FeCl2·4H2O | Trans-octahedral | Monoclinic | Octahedral | No |
The hydrated forms of iron halides exhibit fundamentally different structural arrangements compared to their anhydrous counterparts [13]. The tetrahydrates of both ferrous bromide and ferrous chloride adopt trans-octahedral configurations where water molecules and halide ions occupy mutually trans positions around the iron center [14]. This structural arrangement eliminates the layered character present in the anhydrous compounds and results in discrete octahedral complexes connected through hydrogen bonding networks [13].
Ferrous bromide exhibits remarkable structural diversity through the formation of multiple hydrated phases, each characterized by distinct coordination environments and crystal packing arrangements [15]. The anhydrous compound readily absorbs water from the atmosphere, forming hydrates with variable stoichiometry ranging from dihydrate to nonahydrate forms depending upon temperature and humidity conditions . These hydration processes involve significant structural reorganization from the layered cadmium diiodide-type structure to discrete octahedral complexes [15].
The tetrahydrate form represents the most thermodynamically stable hydrated phase under ambient conditions, crystallizing as pale green octahedral crystals [13]. In this structure, each iron(II) center achieves octahedral coordination through bonding with four water molecules and two bromide ions in a trans configuration [14]. The iron-oxygen bond lengths in the tetrahydrate structure are consistent with typical aqua complex formation, while the iron-bromide bonds are elongated compared to the anhydrous compound [13].
Table 3: Hydrated Forms of Iron(II) Bromide
Hydration State | Temperature Range (°C) | Color | Configuration |
---|---|---|---|
Anhydrous FeBr2 | > 200 (vacuum) | Yellow-brown | Layered CdI2 type |
Dihydrate (FeBr2·2H2O) | > 83 | Light yellow | Hygroscopic powder |
Tetrahydrate (FeBr2·4H2O) | 49-83 | Pale green | Trans-octahedral |
Hexahydrate (FeBr2·6H2O) | Room temperature | Pale green | Crystalline |
Nonahydrate (FeBr2·9H2O) | < -29.3 | Pale green | Low temperature form |
The structural modifications accompanying hydration involve the disruption of the infinite layer structure characteristic of anhydrous ferrous bromide . Water molecules coordinate directly to iron centers, causing the expansion of coordination spheres and the formation of hydrogen bonding networks that stabilize the hydrated crystal structures [15]. The octahedral units in hydrated forms are connected through hydrogen bonds rather than direct metal-halide bridges, fundamentally altering the electronic and magnetic properties of the compound [14].
Corrosive;Irritant